molecular formula C9H15ClO B13260413 1-(2-Chloroethyl)cyclohexane-1-carbaldehyde

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde

Cat. No.: B13260413
M. Wt: 174.67 g/mol
InChI Key: SPVFLQGPOXPDLB-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H15ClO It is a derivative of cyclohexane, where a chloroethyl group and a formyl group are attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-(2-Chloroethyl)cyclohexane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclohexanone with 2-chloroethyl magnesium bromide, followed by oxidation to form the aldehyde group. Another approach is the chlorination of cyclohexane followed by formylation using formic acid or formyl chloride under specific conditions. Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Condensation: The aldehyde group can participate in condensation reactions, such as the aldol condensation, to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The aldehyde group can also react with amino groups in proteins, leading to the formation of Schiff bases and subsequent biological effects.

Comparison with Similar Compounds

1-(2-Chloroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)cyclohexane-1-carbonitrile: This compound has a nitrile group instead of an aldehyde group, leading to different reactivity and applications.

    Cyclohexanecarboxaldehyde: This compound lacks the chloroethyl group, making it less reactive in certain substitution reactions.

    Cyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of a chloroethyl group and an aldehyde group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-(2-chloroethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H15ClO/c10-7-6-9(8-11)4-2-1-3-5-9/h8H,1-7H2

InChI Key

SPVFLQGPOXPDLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCCl)C=O

Origin of Product

United States

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